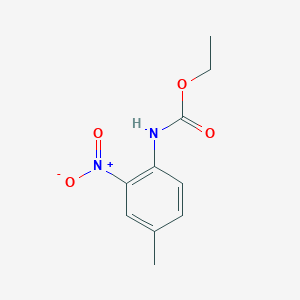
(4-Methyl-2-nitro-phenyl)-carbamic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methyl-2-nitro-phenyl)-carbamic acid ethyl ester is an organic compound with a complex structure that includes a nitro group, a methyl group, and a carbamic acid ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-nitro-phenyl)-carbamic acid ethyl ester typically involves the esterification of the corresponding carbamic acid with ethanol. The reaction conditions often require an acid catalyst to facilitate the esterification process. The general reaction can be represented as follows: [ \text{4-Methyl-2-nitro-phenyl-carbamic acid} + \text{Ethanol} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(4-Methyl-2-nitro-phenyl)-carbamic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of more oxidized nitro derivatives.
Reduction: Formation of (4-Methyl-2-amino-phenyl)-carbamic acid ethyl ester.
Substitution: Formation of various substituted carbamic acid esters.
科学研究应用
(4-Methyl-2-nitro-phenyl)-carbamic acid ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Methyl-2-nitro-phenyl)-carbamic acid ethyl ester involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Ethyl acetate: A simple ester with similar esterification properties.
Methyl butyrate: Another ester with a different alkyl group.
(4-Nitro-phenyl)-carbamic acid methyl ester: A closely related compound with a methyl ester group instead of an ethyl ester group.
Uniqueness
(4-Methyl-2-nitro-phenyl)-carbamic acid ethyl ester is unique due to the presence of both a nitro group and a methyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other esters.
属性
分子式 |
C10H12N2O4 |
|---|---|
分子量 |
224.21 g/mol |
IUPAC 名称 |
ethyl N-(4-methyl-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C10H12N2O4/c1-3-16-10(13)11-8-5-4-7(2)6-9(8)12(14)15/h4-6H,3H2,1-2H3,(H,11,13) |
InChI 键 |
TYZGTJMAADYXIW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC1=C(C=C(C=C1)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



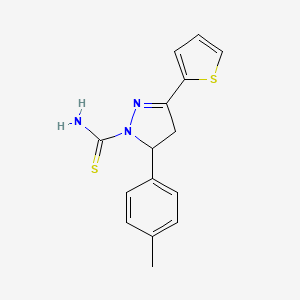
![sodium;4-[(1S,2S,3aR,8bR)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate](/img/structure/B11944356.png)
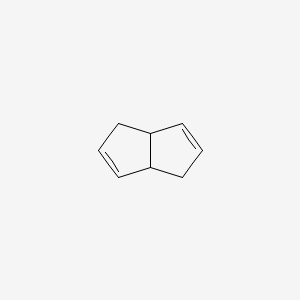
![N'~1~,N'~6~-bis[(E)-(3-nitrophenyl)methylidene]hexanedihydrazide](/img/structure/B11944381.png)
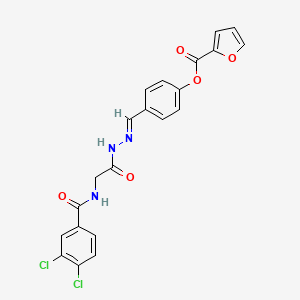

![N-[4-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetamide](/img/structure/B11944408.png)


acetonitrile](/img/structure/B11944425.png)
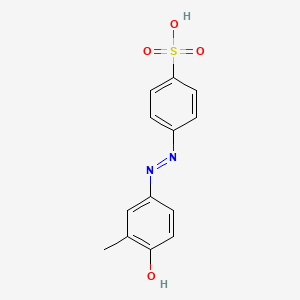
![2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile](/img/structure/B11944433.png)
![1-(3,4-Dichlorophenyl)ethanone [4-(2-thienyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11944437.png)
